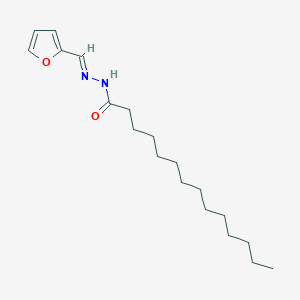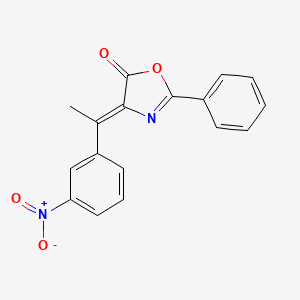![molecular formula C20H25NO B11553914 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine](/img/structure/B11553914.png)
1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine is an organic compound that belongs to the class of amines It features a methoxyphenyl group and a phenylcyclopentylmethyl group attached to a methanamine backbone
准备方法
The synthesis of 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent such as methylmagnesium bromide to form 4-methoxyphenylmethanol.
Cyclopentylmethylation: The 4-methoxyphenylmethanol is then reacted with cyclopentylmethyl bromide in the presence of a base like potassium carbonate to form 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanol.
Amination: The final step involves the conversion of the alcohol group to an amine group using reagents such as ammonia or an amine source under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or as an analgesic.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and interaction with these targets help elucidate its mechanism of action.
相似化合物的比较
1-(4-Methoxyphenyl)-N-[(1-phenylcyclopent
属性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine |
InChI |
InChI=1S/C20H25NO/c1-22-19-11-9-17(10-12-19)15-21-16-20(13-5-6-14-20)18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-16H2,1H3 |
InChI 键 |
QSNFULORGUFNHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-methylphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553832.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553848.png)
![N-{2-[4-(3-Bromo-benzoyl)-piperazin-1-yl]-ethyl}-N'-(4-bromo-phenyl)-oxalamide](/img/structure/B11553849.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11553852.png)
![(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide](/img/structure/B11553857.png)
![2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11553859.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11553872.png)

![N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11553890.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11553894.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11553895.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11553897.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553902.png)
